N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16293668
InChI: InChI=1S/C19H20N6OS/c1-4-9-25-18(16-11-20-7-8-21-16)23-24-19(25)27-12-17(26)22-15-10-13(2)5-6-14(15)3/h4-8,10-11H,1,9,12H2,2-3H3,(H,22,26)
SMILES:
Molecular Formula: C19H20N6OS
Molecular Weight: 380.5 g/mol

N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16293668

Molecular Formula: C19H20N6OS

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C19H20N6OS
Molecular Weight 380.5 g/mol
IUPAC Name N-(2,5-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H20N6OS/c1-4-9-25-18(16-11-20-7-8-21-16)23-24-19(25)27-12-17(26)22-15-10-13(2)5-6-14(15)3/h4-8,10-11H,1,9,12H2,2-3H3,(H,22,26)
Standard InChI Key VZVNNAJTLTUBPT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetamide group, at the 4-position with an allyl moiety, and at the 5-position with a pyrazine heterocycle. The N-(2,5-dimethylphenyl) group attached to the acetamide enhances lipophilicity, potentially improving membrane permeability.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC19H20N6OS\text{C}_{19}\text{H}_{20}\text{N}_{6}\text{OS}
Molecular Weight380.5 g/mol
IUPAC NameN-(2,5-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Canonical SMILESCC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3
Topological Polar Surface Area131 Ų

The allyl group introduces rotational flexibility, which may influence binding dynamics with biological targets .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves sequential heterocyclic ring formation and functionalization:

  • Triazole Core Construction: Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under basic conditions forms the 1,2,4-triazole ring .

  • Allylation: Introducing the prop-2-en-1-yl group via nucleophilic substitution or transition metal-catalyzed coupling.

  • Pyrazine Incorporation: Suzuki-Miyaura cross-coupling or direct amination attaches the pyrazine moiety.

  • Acetamide Functionalization: Reaction of the sulfanyl intermediate with 2,5-dimethylphenyl isocyanate yields the final product.

Purification typically employs column chromatography, with structural confirmation via 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry.

Biological Activities

Antifungal Activity

The compound demonstrates broad-spectrum antifungal activity against Candida albicans (MIC: 8 µg/mL) and Aspergillus fumigatus (MIC: 16 µg/mL), surpassing fluconazole in resistant strains . The triazole sulfur atom likely chelates fungal cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol biosynthesis.

Antibacterial Effects

Against Gram-positive Staphylococcus aureus, the compound exhibits MIC values of 32 µg/mL, attributed to interference with cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Structure-Activity Relationships (SAR)

Role of the Allyl Substituent

Comparative studies with the ethyl analog (PubChem CID: 663112) reveal enhanced antifungal potency (2- to 4-fold) in the allyl derivative, attributed to improved membrane penetration via increased hydrophobicity .

Pyrazine Contribution

The pyrazine ring’s nitrogen atoms facilitate hydrogen bonding with enzymatic targets. Removal of this moiety reduces anticancer activity by >70%, underscoring its critical role in target engagement .

In Silico Studies and Molecular Docking

Docking simulations (AutoDock Vina) predict strong binding to C. albicans CYP51 (binding energy: -9.2 kcal/mol) and human topoisomerase IIα (-8.7 kcal/mol). Key interactions include:

  • Hydrogen bonds between the triazole sulfur and CYP51 heme iron

  • π-cation interactions between pyrazine and topoisomerase IIα’s DNA-binding domain .

Hazard StatementPrecautionary Measures
H315: Skin irritationP264: Wash skin thoroughly after handling
H319: Eye irritationP305+P351+P338: Rinse eyes
H335: Respiratory irritationP261: Avoid inhalation

Acute toxicity studies in rodents indicate an LD50_{50} > 500 mg/kg (oral), classifying it as Category 4 under OECD guidelines .

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.

  • In Vivo Efficacy: Evaluate toxicity and therapeutic index in murine models.

  • Derivatization: Explore halogenated analogs to enhance target affinity.

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